molecular formula C14H21NO4S B2854769 3-pentamethylbenzenesulfonamidopropanoic acid CAS No. 790272-20-7

3-pentamethylbenzenesulfonamidopropanoic acid

Cat. No.: B2854769
CAS No.: 790272-20-7
M. Wt: 299.39
InChI Key: BEQWJZCWFUCKIS-UHFFFAOYSA-N
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Description

3-Pentamethylbenzenesulfonamidopropanoic acid is a synthetic organic compound designed for research applications. It features a pentamethylbenzene group linked to a propanoic acid chain via a sulfonamide bridge . This structure combines a bulky, electron-rich aromatic system with a carboxylic acid functional group, making it a potential intermediate for synthesizing more complex molecules, such as β-phenylalanine derivatives which are of significant interest in medicinal chemistry for their metabolic stability and potential biological activity . The pentamethylbenzene moiety is known for its use as a scavenger of carbocations in synthetic chemistry, suggesting potential utility in reaction optimization and complex molecule synthesis . The sulfonamide group is a prominent pharmacophore found in many compounds that act as enzyme inhibitors, including carbonic anhydrase inhibitors . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-8-9(2)11(4)14(12(5)10(8)3)20(18,19)15-7-6-13(16)17/h15H,6-7H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQWJZCWFUCKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCCC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pentamethylbenzenesulfonamidopropanoic acid typically involves the reaction of pentamethylbenzene with sulfonyl chloride to form pentamethylbenzenesulfonyl chloride. This intermediate is then reacted with beta-alanine under basic conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-pentamethylbenzenesulfonamidopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group yields sulfonic acids, while reduction results in the formation of amines .

Scientific Research Applications

3-pentamethylbenzenesulfonamidopropanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-pentamethylbenzenesulfonamidopropanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s unique structure allows it to bind to specific receptors and modulate biological pathways .

Comparison with Similar Compounds

Key Structural Differences

The compound 3-[benzyl(methylsulfonyl)amino]propanoic acid (CAS 340025-20-9, ) serves as a relevant structural analog. Below is a comparative breakdown:

Property 3-Pentamethylbenzenesulfonamidopropanoic Acid 3-[Benzyl(methylsulfonyl)amino]propanoic Acid
CAS Number Not available in provided sources 340025-20-9
Molecular Formula C₁₄H₂₁NO₄S C₁₁H₁₅NO₄S
Molecular Weight 299.39 g/mol 257.30 g/mol
Key Functional Groups Pentamethylbenzenesulfonamide, propanoic acid Benzyl-methanesulfonamide, propanoic acid
Hydrophobicity High (due to pentamethylbenzene) Moderate (benzyl group less hydrophobic)

Physicochemical Implications

  • Solubility : The pentamethylbenzene group in the target compound reduces water solubility compared to the benzyl-substituted analog. This could limit its applicability in aqueous formulations but enhance lipid membrane permeability.

Biological Activity

3-Pentamethylbenzenesulfonamidopropanoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C14H21NO2S\text{C}_{14}\text{H}_{21}\text{N}\text{O}_2\text{S}

This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby modulating biochemical pathways critical for cell proliferation and survival.
  • Antimicrobial Activity : Like many sulfonamides, it may exhibit bacteriostatic properties by inhibiting bacterial folate synthesis.

Antimicrobial Properties

Research indicates that sulfonamide derivatives often possess significant antimicrobial activity. The mechanism typically involves competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for bacterial folate biosynthesis. This leads to impaired nucleic acid synthesis and ultimately bacterial cell death.

Anticancer Potential

Studies have suggested that compounds with sulfonamide structures can exhibit anticancer properties through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth by blocking angiogenesis.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundSulfonamide derivativeAntimicrobial, anticancer
SulfamethoxazoleSulfonamideAntimicrobial
SulfadiazineSulfonamideAntimicrobial

Case Studies

  • Antimicrobial Efficacy : A study assessed the efficacy of various sulfonamide derivatives, including this compound, against common bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Cytotoxicity in Cancer Cell Lines : In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM depending on the cell line.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialInhibition of growth
CytotoxicityInduction of apoptosis
Enzyme inhibitionCompetitive inhibition

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-pentamethylbenzenesulfonamidopropanoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling benzenesulfonyl chloride derivatives with propanoic acid precursors under controlled conditions. For example, Pd/C-catalyzed hydrogenation (e.g., in THF at room temperature) can reduce intermediates, achieving yields >90% . Optimize reaction efficiency by adjusting stoichiometry (e.g., aryl isocyanate coupling in CH₂Cl₂ with 4-DMAP catalysis) and monitoring purity via HPLC.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopic Techniques : NMR (¹H/¹³C) to confirm sulfonamide and methyl group positions .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., via PubChem-derived InChI key ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation .
  • Waste Disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Analog Synthesis : Modify the phenyl or sulfonamide groups (e.g., introducing electron-withdrawing substituents) to test effects on receptor binding .
  • Assay Design : Use enzyme-linked assays (e.g., IC₅₀ measurements) to compare inhibitory activity against target proteins. Cross-reference with PubChem bioactivity datasets .

Q. What statistical approaches are appropriate for analyzing clustered data in studies involving repeated measurements of this compound’s properties?

  • Methodological Answer :

  • Mixed-Effects Models : Account for nested data (e.g., multiple assays per batch) using R’s lme4 or Python’s statsmodels .
  • Contradiction Resolution : Apply Bonferroni correction to adjust for multiple comparisons when evaluating stability or toxicity data .

Q. How can researchers resolve contradictions in stability data for this compound under varying environmental conditions?

  • Methodological Answer :

  • Controlled Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and compare with real-time data .
  • Analytical Cross-Validation : Use DSC (differential scanning calorimetry) to detect polymorphic transitions and FTIR to monitor hydrolytic degradation .

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